2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 3 positions, a dihydro structure, and a carboxylic acid group at the 7 position.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and induce changes that lead to their biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
Its predicted properties include a density of 1347±006 g/cm3, a melting point of 116-118°C, a boiling point of 3405±310 °C, and a vapor pressure of 0mmHg at 25°C . These properties can impact the compound’s bioavailability.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. For instance, its stability might be affected at high temperatures or when it comes into contact with specific substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions . Another method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced synthetic techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the benzofuran ring .
Scientific Research Applications
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid: Similar in structure but with a different substitution pattern.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the methyl groups at the 2 and 3 positions.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHRSRDLHFRGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.